molecular formula C15H11N3O3S B2480347 N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide CAS No. 941993-57-3

N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2480347
CAS RN: 941993-57-3
M. Wt: 313.33
InChI Key: STNFXJQSKXWSKB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related isoxazole compounds involves strategic methods such as copper-catalyzed intramolecular cyclization of functionalized enamides, showcasing the versatility of isoxazole synthesis techniques. Kumar et al. (2012) detailed a two-step synthesis involving the ring-opening of newly synthesized precursors leading to ester, N-substituted carboxamide, or acyl functionalities at the 4-position of the product oxazoles, indicating a pathway that could potentially apply to the synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012).

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-acetyl-4-phenylthiazol-2-yl)isoxazole-5-carboxamide belongs to a class of compounds that have been the focus of synthesis due to their promising applications in various fields, including medicinal chemistry. Research has detailed efficient synthetic routes to create structurally similar isoxazole and thiazole derivatives. For instance, Kumar et al. (2012) reported on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, showcasing methods to introduce functional groups that could potentially be applied to synthesize compounds like this compound (Kumar, S. V., Saraiah, B., Misra, N., & Ila, H., 2012). Similarly, compounds with related structures have been synthesized, demonstrating the versatility of methods available for the synthesis of complex isoxazoles and thiazoles (Lechel, T., Gerhard, M., Trawny, D., Brusilowskij, B., Schefzig, L., Zimmer*, R., Rabe, J., Lentz, D., Schalley, C., & Reissig, H., 2011).

Anticancer Activity

Research into the biological activities of compounds structurally related to this compound has uncovered potential anticancer properties. Shaw et al. (2012) explored isoxazole derivatives for their anticancer activity, highlighting the utility of such compounds in developing new therapeutic agents. They discovered that certain derivatives showed significant activity against colon cancer cells, implicating the potential of this compound in oncological research (Shaw, J., Chen, B. D., Bourgault, J.-P., Jiang, H., Kumar, N., Mishra, J., Valeriote, F., Media, J., Bobbitt, K., Pietraszkiewicz, H., Edelstein, M., & Andreana, P., 2012).

Enzyme Inhibition

Isoxazole-containing compounds have been found to exhibit potent inhibitory properties against enzymes such as carbonic anhydrases, which are important targets for the treatment of various diseases. Altuğ et al. (2017) synthesized isoxazole-containing sulfonamides that demonstrated significant inhibition of human carbonic anhydrase isoforms, suggesting that derivatives like this compound could be explored for similar bioactivities (Altuğ, C., Güneş, H., Nocentini, A., Monti, S., Buonanno, M., & Supuran, C., 2017).

Electrophilic and Photophysical Properties

The structural features of this compound suggest potential for interesting electrophilic and photophysical properties. Research on related compounds has shown that modifications to the isoxazole and thiazole cores can lead to materials with unique electrochromic and photoluminescent properties, which could be relevant for applications in material science and optoelectronics (Hsiao, S., Wang, H.-m., Lin, J.-W., Guo, W., Kung, Y.-R., Leu, C., & Lee, T.-M., 2013).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c1-9(19)13-12(10-5-3-2-4-6-10)17-15(22-13)18-14(20)11-7-8-16-21-11/h2-8H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNFXJQSKXWSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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